4'-Bromo-2-thiomorpholinomethyl benzophenone
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Overview
Description
4’-Bromo-2-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula C18H18BrNO2S It is a derivative of benzophenone, where the benzene ring is substituted with a bromine atom and a thiomorpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2-thiomorpholinomethyl benzophenone typically involves the following steps:
Thiomorpholine Introduction: The thiomorpholine group can be introduced via nucleophilic substitution. This involves reacting the brominated benzophenone with thiomorpholine under basic conditions, often using a base like potassium carbonate (KCO).
Industrial Production Methods
Industrial production of 4’-Bromo-2-thiomorpholinomethyl benzophenone may involve large-scale bromination and nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (HO), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)
Substitution: Potassium carbonate (KCO), thiomorpholine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted benzophenone derivatives
Scientific Research Applications
4’-Bromo-2-thiomorpholinomethyl benzophenone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as photoinitiators for polymerization reactions.
Biological Studies: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: It can be a building block for the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 4’-Bromo-2-thiomorpholinomethyl benzophenone depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4’-Bromo-2-morpholinomethyl benzophenone: Similar structure but with a morpholine group instead of thiomorpholine.
4’-Bromo-2-piperidinylmethyl benzophenone: Contains a piperidine group instead of thiomorpholine.
4’-Bromo-2-pyrrolidinylmethyl benzophenone: Contains a pyrrolidine group instead of thiomorpholine.
Uniqueness
4’-Bromo-2-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(4-bromophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNOS/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNQWPJOYQFACI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643815 |
Source
|
Record name | (4-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-72-1 |
Source
|
Record name | (4-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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